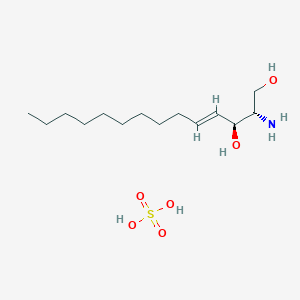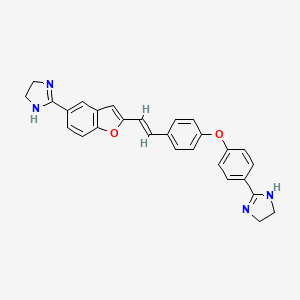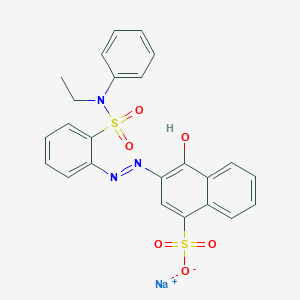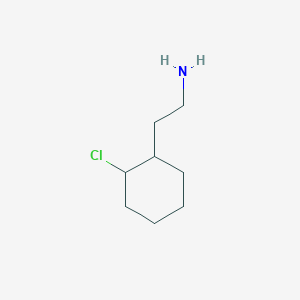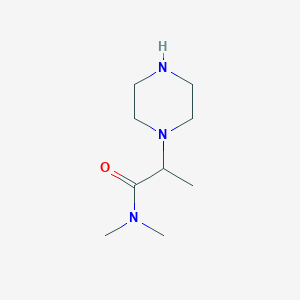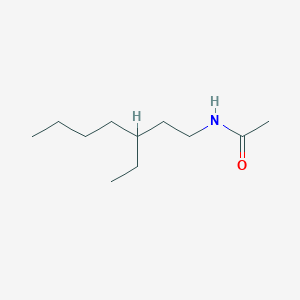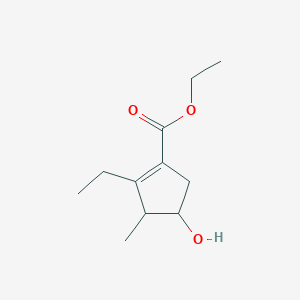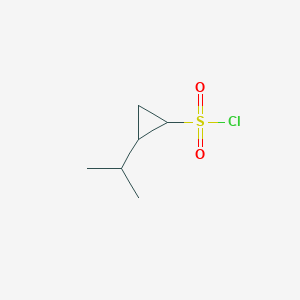
2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative, characterized by its unique structure that includes a cyclopropane ring substituted with an isopropyl group and a sulfonyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride typically involves the chlorosulfonation of 2-(propan-2-yl)cyclopropane. The reaction is carried out by treating the cyclopropane derivative with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions. The process requires careful control of temperature and reaction time to ensure the formation of the desired product with high purity and yield. Safety measures are also critical due to the corrosive nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed, and the reactions are conducted in polar aprotic solvents.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides: Formed through reduction processes.
Substituted Derivatives: Various nucleophilic substitution products.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride is utilized in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds and intermediates for pharmaceuticals.
Biology: The compound is used in biochemical studies to modify biomolecules and investigate their properties.
Medicine: It is employed in the synthesis of drug precursors and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.
Comparación Con Compuestos Similares
2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride is compared with other similar sulfonyl chloride compounds, such as:
1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride: Similar structure but different position of the isopropyl group.
2-(Methyl)cyclopropane-1-sulfonyl chloride: Contains a methyl group instead of an isopropyl group.
2-(Ethyl)cyclopropane-1-sulfonyl chloride: Contains an ethyl group instead of an isopropyl group.
These compounds share similarities in their reactivity and applications but differ in their chemical properties due to the variation in their substituents.
Propiedades
Número CAS |
927636-25-7 |
|---|---|
Fórmula molecular |
C6H11ClO2S |
Peso molecular |
182.67 g/mol |
Nombre IUPAC |
2-propan-2-ylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-4(2)5-3-6(5)10(7,8)9/h4-6H,3H2,1-2H3 |
Clave InChI |
OXZLFOVYZNVWAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



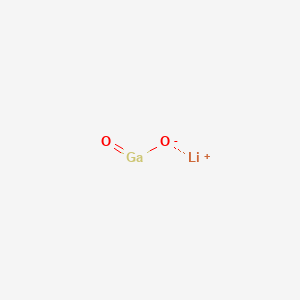
![Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-](/img/structure/B15348471.png)
![1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348475.png)
